molecular formula C10H18N2O2 B11794904 (S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid

(S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid

Cat. No.: B11794904
M. Wt: 198.26 g/mol
InChI Key: YWCKZCFJNCWTHA-VIFPVBQESA-N
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Description

(S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is a chiral compound with the molecular formula C10H18N2O2 It is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via an alkylation reaction using cyclopropylmethyl halide and a suitable base.

    Attachment of the Amino Group: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where a suitable precursor is reacted with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid: The enantiomer of the compound, which may have different biological activity and properties.

    N-(Cyclopropylmethyl)pyrrolidine: A related compound with a similar structure but lacking the acetic acid moiety.

    Cyclopropylmethylamine: A simpler compound with the cyclopropylmethyl group attached to an amino group.

Uniqueness

(S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is unique due to its chiral nature and the presence of both a cyclopropylmethyl group and a pyrrolidine ring. This combination of structural features imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C10H18N2O2/c13-10(14)7-12-4-3-9(6-12)11-5-8-1-2-8/h8-9,11H,1-7H2,(H,13,14)/t9-/m0/s1

InChI Key

YWCKZCFJNCWTHA-VIFPVBQESA-N

Isomeric SMILES

C1CN(C[C@H]1NCC2CC2)CC(=O)O

Canonical SMILES

C1CC1CNC2CCN(C2)CC(=O)O

Origin of Product

United States

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